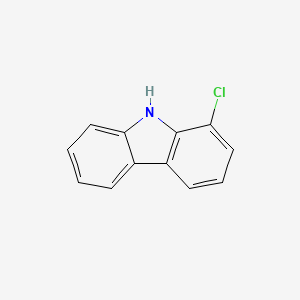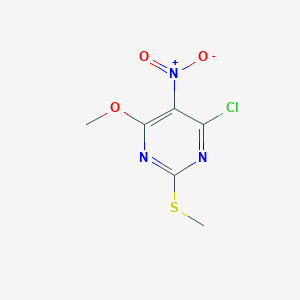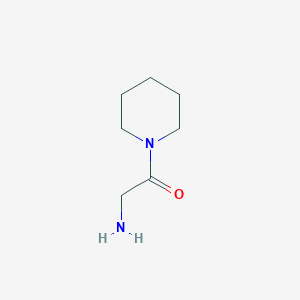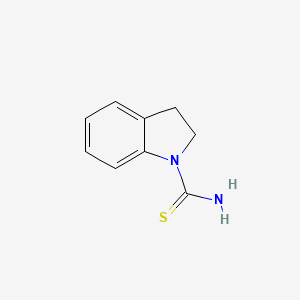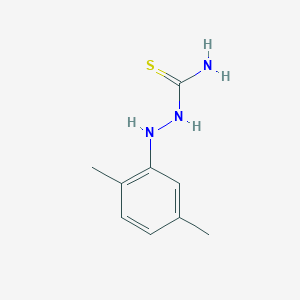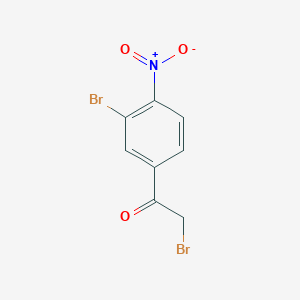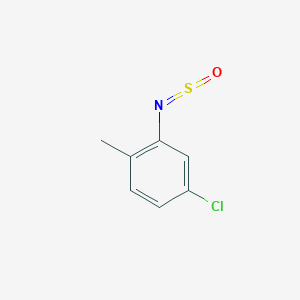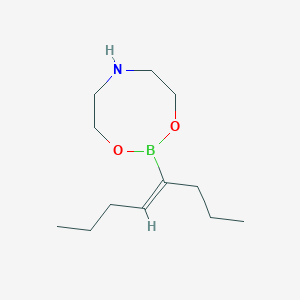
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Descripción general
Descripción
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane, also known as 2-OCT-4-EN-4-YL, is a boron-containing heterocycle that has been used in a variety of scientific research applications. It is a member of the dioxazaborocane family, which consists of a six-membered ring containing one nitrogen atom and two oxygen atoms. This compound has been used in a wide range of experiments due to its unique properties, such as its ability to form stable complexes with metals and its low toxicity. In
Aplicaciones Científicas De Investigación
Chiral Vinyldioxazaborocanes
Research on chiral vinyldioxazaborocanes, including 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane, has reported the structures of these compounds, highlighting their potential use in asymmetric reactions. These studies have noted that the N-B donor-acceptor bond in these compounds is longer than in previously reported analogous compounds (Olmstead et al., 2006).
Synthesis and Structures
Another study focused on synthesizing new 1,3,6,2-dioxazaborocanes with various substituents. This research has contributed to the understanding of the synthesis and structural properties of these compounds, which are important for their applications in various scientific fields (Lermontova et al., 2008).
Tribological Performance
Dioxazaborocanes, including the 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane derivative, have been studied for their tribological performance as lubricant additives. These studies have shown that these compounds can form protective films at rubbed surfaces, indicating their potential use in industrial applications (Yan et al., 2014).
Chemical Transformations
Dioxazaborocanes have also been directly involved in various chemical transformations. Recent studies have shown that these compounds can be equivalent or superior to their acid counterparts in these transformations, expanding their utility in the field of organic chemistry (Bonin et al., 2011).
Neuroprotective Activity
Research on derivatives of dioxazaborocanes, such as 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane, has explored their neuroprotective properties. These studies have contributed to the understanding of the neurotropic, neuroprotective, and antioxidant actions of these compounds (Kravchenko et al., 2012).
Fluorescent Detection
A study experimented with a dioxazaborocane derivative as a fluorescent material for the detection of hydrogen peroxide and peroxide-based explosives. This highlights the potential application of these compounds in security and safety fields (Frenois et al., 2016).
Propiedades
IUPAC Name |
2-[(E)-oct-4-en-4-yl]-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-3-5-7-12(6-4-2)13-15-10-8-14-9-11-16-13/h7,14H,3-6,8-11H2,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUALPSMSSZXNB-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C(=CCCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCCNCCO1)/C(=C\CCC)/CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





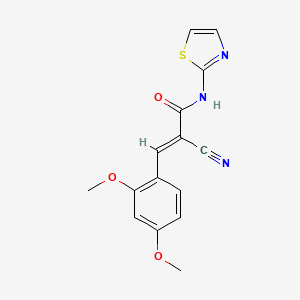
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)

